molecular formula C13H8Cl2O2 B6378643 6-(2,4-Dichlorophenyl)-2-formylphenol, 95% CAS No. 1261919-27-0

6-(2,4-Dichlorophenyl)-2-formylphenol, 95%

Cat. No. B6378643
CAS RN: 1261919-27-0
M. Wt: 267.10 g/mol
InChI Key: JUBQBVVCNKEGES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2,4-Dichlorophenyl)-2-formylphenol, 95% (6-DCF) is a phenolic compound with a variety of applications in scientific research. It is used to study the molecular mechanisms of action and biochemical and physiological effects of compounds in laboratory experiments. 6-DCF is a white to yellowish crystalline solid that is soluble in water and has a molecular formula of C₁₁H₉Cl₂O₂. It is a chlorinated phenol derivative and is also known as 2,4-dichloro-6-formylphenol.

Scientific Research Applications

6-DCF has many applications in scientific research. It is used to study the molecular mechanisms of action and biochemical and physiological effects of compounds in laboratory experiments. For example, it has been used to study the effects of drugs on the brain, as well as to study the effects of environmental pollutants on human health. It is also used to study the effects of hormones on cell signaling pathways, and to study the effects of DNA-binding proteins on gene expression.

Mechanism of Action

The mechanism of action of 6-DCF is not fully understood. However, it is known that 6-DCF is able to bind to certain proteins in the body, such as the enzyme cytochrome P450. This binding can result in the inhibition of the enzyme, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects
6-DCF has a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme cytochrome P450, which can lead to decreased drug metabolism. It can also inhibit the enzyme monoamine oxidase, which can lead to increased levels of neurotransmitters in the brain. In addition, 6-DCF has been shown to inhibit the enzyme NADPH oxidase, which can lead to decreased levels of reactive oxygen species in the body.

Advantages and Limitations for Lab Experiments

The main advantage of using 6-DCF in laboratory experiments is that it is a relatively inexpensive compound that is readily available. However, there are some limitations to using 6-DCF in experiments. The compound is not water-soluble, so it must be dissolved in an organic solvent before it can be used. In addition, the compound is not very stable and can degrade over time.

Future Directions

There are a number of potential future directions for the use of 6-DCF in scientific research. One potential direction is to use the compound to study the effects of environmental pollutants on human health. Another potential direction is to use the compound to study the effects of hormones on cell signaling pathways. Finally, 6-DCF could be used to study the effects of DNA-binding proteins on gene expression.

Synthesis Methods

The most common method for synthesizing 6-DCF is the Friedel-Crafts acylation reaction. This is a reaction between an aromatic compound and an acid chloride in the presence of an aluminum chloride catalyst. The reaction produces an acylated aromatic compound, in this case 6-DCF. The reaction is typically carried out in an organic solvent such as diethyl ether or benzene.

properties

IUPAC Name

3-(2,4-dichlorophenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O2/c14-9-4-5-10(12(15)6-9)11-3-1-2-8(7-16)13(11)17/h1-7,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUBQBVVCNKEGES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C2=C(C=C(C=C2)Cl)Cl)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50685280
Record name 2',4'-Dichloro-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2,4-Dichlorophenyl)-2-formylphenol

CAS RN

1261919-27-0
Record name 2',4'-Dichloro-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.